molecular formula C9H10N4O2 B2454801 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile CAS No. 890091-68-6

2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Cat. No.: B2454801
CAS No.: 890091-68-6
M. Wt: 206.205
InChI Key: YHQSVMSNPBJQMT-UHFFFAOYSA-N
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Description

2-Amino-4,4-dimethoxy-3-azabicyclo[310]hex-2-ene-1,5-dicarbonitrile is a complex organic compound with the molecular formula C9H10N4O2 It is characterized by its unique bicyclic structure, which includes an azabicyclo[310]hexane core

Properties

IUPAC Name

2-amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-14-9(15-2)8(5-11)3-7(8,4-10)6(12)13-9/h3H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQSVMSNPBJQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2(CC2(C(=N1)N)C#N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hexane with dicyanomethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hexane
  • 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene
  • 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

Uniqueness

2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile stands out due to its unique bicyclic structure and the presence of both amino and dicarbonitrile functional groups. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile is a bicyclic compound notable for its unique azabicyclo structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of functional groups such as amino and methoxy enhances its reactivity and biological interactions.

The molecular formula of this compound is C9H10N4O2C_9H_{10}N_4O_2 with a molecular weight of approximately 194.20 g/mol. The compound features a bicyclic framework with a nitrogen atom incorporated into the ring system, specifically at the 3-position of the bicyclo[3.1.0]hexane structure.

Structural Characteristics

PropertyDescription
Molecular FormulaC9H10N4O2C_9H_{10}N_4O_2
Molecular Weight194.20 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that compounds with structural similarities to this compound often exhibit significant biological activities. This includes antimicrobial, antitumor, and neuroprotective properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The dicarbonitrile functionality is particularly noteworthy for its potential to participate in nucleophilic interactions.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that similar bicyclic compounds exhibited strong antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar effects .
  • Antitumor Potential : Research on related compounds has shown promising results in inhibiting tumor cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells .
  • Neuroprotective Effects : Compounds with similar bicyclic structures have been reported to provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
2-Amino-4-methoxycarbonylpyridinePyridine ring with amino and carbonyl groupsAntimicrobial
2-Amino-4-cyanopyridinePyridine with cyano and amino groupsAntitumor
3-Azabicyclo[3.1.0]hexane derivativesSimilar bicyclic structure without methoxy groupsNeuroprotective

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile?

The compound can be synthesized via multistep reactions involving cyclopropane intermediates and functionalization with nitrile groups. A validated method involves:

  • Chlorination : Treating 3-azabicyclo[3.1.0]hexane with a chlorinating agent (e.g., Cl₂ or HCl) to form 3-chloro-3-azabicyclo[3.1.0]hexane .
  • Elimination : Reacting the chlorinated intermediate with a strong base (e.g., NaOH in ethanol) to yield 3-azabicyclo[3.1.0]hex-2-ene .
  • Bisulfite Adduct Formation : Adding sodium bisulfite to stabilize the reactive alkene intermediate .
  • Cyanidation : Treating the adduct with alkali metal cyanides (e.g., NaCN) to introduce nitrile groups, followed by methoxylation to install the dimethoxy substituents .
    This methodology ensures regioselectivity and avoids side reactions common in bicyclic systems.

Q. How can researchers purify and characterize this compound effectively?

  • Purification : Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to separate byproducts. Recrystallization in ethanol or acetonitrile improves purity .
  • Characterization :
    • NMR : ¹H and ¹³C NMR confirm the bicyclic framework and nitrile groups (δ ~110–120 ppm for CN) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₁₀N₄O₂: 242.0804) .
    • Melting Point : Decomposition near 270°C indicates thermal instability, requiring rapid analysis .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s reactivity with nucleophiles (e.g., alcohols, oximes)?

The bicyclic structure’s strained cyclopropane ring and electron-deficient nitrile groups drive unique reactivity:

  • Alcohols : Nucleophilic attack at the α-carbon of nitriles forms alkyl esters, as seen in analogous systems where primary alcohols yield cyclopropanecarboxylates .
  • Oximes : Ketone oximes react via conjugate addition to the dicyanomethylene group, forming 4,4-bis(alkylideneaminooxy) derivatives. Aldehyde oximes, however, hydrolyze the nitrile to a carboxylic acid under acidic conditions .
    Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) are recommended to resolve competing pathways.

Q. How do contradictions in hydrolysis product data arise across studies?

Discrepancies stem from reaction conditions:

  • Acidic Hydrolysis : Sulfuric acid in acetic acid converts the compound to 1-(1-amino-2,2-dicyanovinyl)-3-arylcyclopropane-1,2-dicarbonitriles, retaining the cyclopropane ring .
  • Aqueous Hydrolysis : Prolonged exposure to water may cleave the bicyclic framework, yielding linear dicyanoenamines .
    Researchers must standardize pH, temperature, and solvent polarity to ensure reproducibility.

Q. What computational methods predict the compound’s stereoelectronic properties for catalyst design?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density (e.g., LUMO localization on nitriles) .
  • Molecular Dynamics : Simulate interactions with enzymes or metal catalysts (e.g., π-backbonding with transition metals) .
  • Crystallography : X-ray data (e.g., bond angles in the azabicyclo core) validate computational models .

Q. What role does this compound play in synthesizing spirocyclic or polycyclic derivatives?

It serves as a precursor for spiro compounds via:

  • Cycloadditions : React with dienophiles (e.g., maleimides) to form fused bicyclic systems .
  • Aminomethylation : Primary amines and formaldehyde yield 3,7-diazaspiro derivatives, expanding the scaffold’s complexity .
    Monitoring reaction progress via LC-MS is critical due to intermediate instability.

Q. How can researchers resolve challenges in enantioselective synthesis of its isomers?

  • Chiral Auxiliaries : Use L-proline-derived catalysts to induce asymmetry in aldol-like reactions .
  • Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate (±)-cis and (±)-trans racemates .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives enhances enantiomeric excess .

Methodological Notes

  • Data Gaps : Limited toxicity data necessitate caution in handling (use PPE and fume hoods) .
  • Advanced Tools : Synchrotron X-ray diffraction (e.g., 170 K data collection) resolves thermal motion artifacts in crystallography .

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